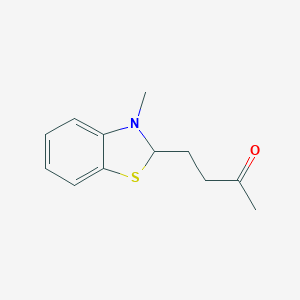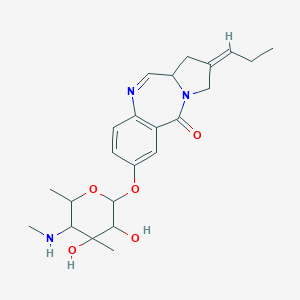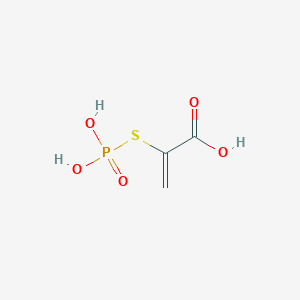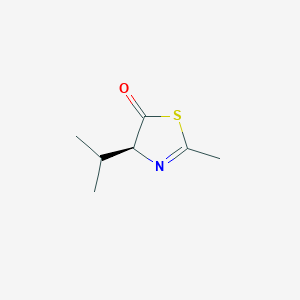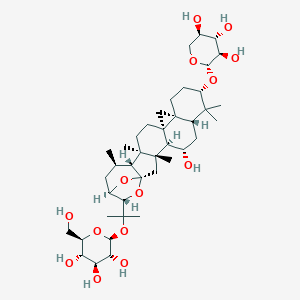
cycloorbicoside G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloorbicoside G is a natural product isolated from the roots of the plant Orbicella annularis, which belongs to the family of Euphorbiaceae. It has been found to have potential therapeutic properties, such as anti-inflammatory, anti-tumor, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of Cycloorbicoside G is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It also interacts with various proteins, such as COX-2, iNOS, and caspase-3.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. It also regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Cycloorbicoside G has several advantages for lab experiments. It is a natural product and has low toxicity, making it suitable for in vitro and in vivo studies. However, its availability is limited, and its extraction and purification are time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of Cycloorbicoside G. Firstly, its mechanism of action needs to be further elucidated. Secondly, its potential therapeutic properties need to be studied in more detail, particularly in animal models. Thirdly, its pharmacokinetic and pharmacodynamic properties need to be investigated to determine its suitability for clinical use. Finally, its synthesis method needs to be optimized to increase its yield and reduce its cost.
Conclusion:
In conclusion, this compound is a natural product with potential therapeutic properties. It has anti-inflammatory, anti-tumor, and immunomodulatory effects. Its mechanism of action is not fully understood, but it modulates various signaling pathways and interacts with various proteins. It has several advantages for lab experiments, but its availability is limited, and its extraction and purification are time-consuming and expensive. There are several future directions for the study of this compound, which may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
Cycloorbicoside G can be isolated from the roots of Orbicella annularis using various extraction techniques. The most commonly used method is the Soxhlet extraction method, which involves the use of solvents such as methanol, ethanol, and chloroform. The extracted material is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Cycloorbicoside G has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-tumor effects by inducing apoptosis in cancer cells. Moreover, it has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and B cells.
Eigenschaften
CAS-Nummer |
114317-53-2 |
|---|---|
Molekularformel |
C41H66O14 |
Molekulargewicht |
783 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R,3S,4S,5S,7R,9S,12R,14S,17R,18R,19R,21R,22S)-5-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O14/c1-18-12-21-32(36(4,5)55-34-29(49)27(47)26(46)22(14-42)51-34)54-41(53-21)16-38(7)31-19(43)13-23-35(2,3)24(52-33-28(48)25(45)20(44)15-50-33)8-9-39(23)17-40(31,39)11-10-37(38,6)30(18)41/h18-34,42-49H,8-17H2,1-7H3/t18-,19+,20-,21-,22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32+,33+,34+,37-,38+,39-,40+,41-/m1/s1 |
InChI-Schlüssel |
KTINGOVWVPSKNN-RQRKGEPUSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7C[C@@H]([C@H]6[C@@]4(C3)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O |
Kanonische SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



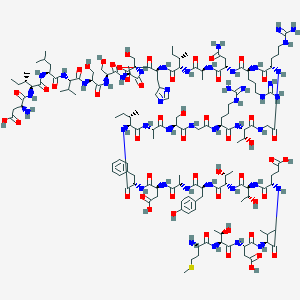
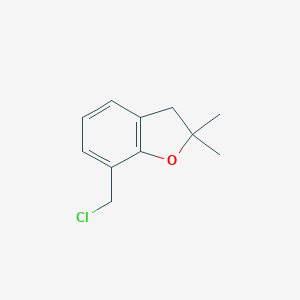
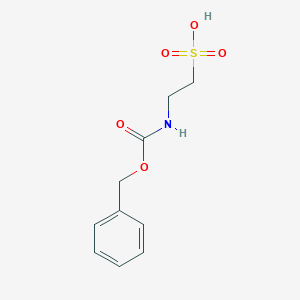
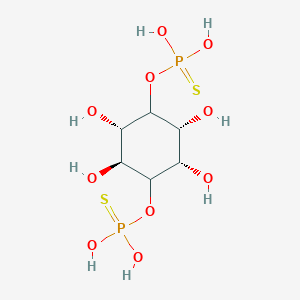
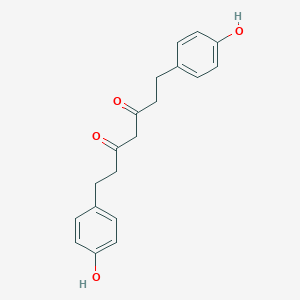
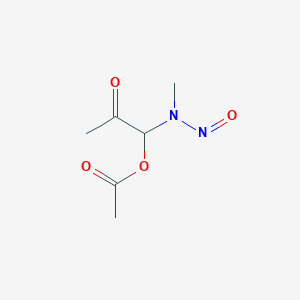

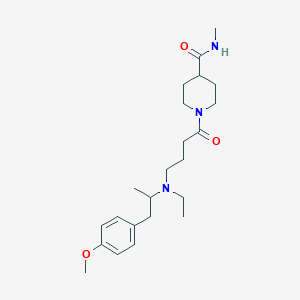

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
